7-Hydroxybenzo[b]thiophene-2-carboxylic acid

Lipoxygenase Inflammation Arachidonic Acid Cascade

Medicinal chemistry teams require selective anti-inflammatory scaffolds without COX-1 GI toxicity. The 7-hydroxy substitution pattern on benzothiophene-2-carboxylic acid enables potent lipoxygenase inhibition via noncovalent sulfur···oxygen interactions that stabilize phenoxyl radicals-a property absent in 3- or 4-hydroxy isomers. - **Target profile:** Selective LOX inhibitor (ancillary activity: formyltetrahydrofolate synthetase, carboxylesterase); minimal COX inhibition - **Application:** Core scaffold for Vitamin E-mimetic antioxidants & focused polypharmacology libraries - **Supply:** ≥95% purity; global shipping from BenchChem

Molecular Formula C9H6O3S
Molecular Weight 194.21 g/mol
CAS No. 88791-09-7
Cat. No. B3058295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxybenzo[b]thiophene-2-carboxylic acid
CAS88791-09-7
Molecular FormulaC9H6O3S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)SC(=C2)C(=O)O
InChIInChI=1S/C9H6O3S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,10H,(H,11,12)
InChIKeyHNMNLWZGTWHBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxybenzo[b]thiophene-2-carboxylic Acid: Core Properties


7-Hydroxybenzo[b]thiophene-2-carboxylic acid (CAS 88791-09-7) is a heterocyclic aromatic compound comprising a benzothiophene core substituted at the 7-position with a hydroxyl group and at the 2-position with a carboxylic acid . This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from other benzothiophene-2-carboxylic acid analogs. The compound has been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also exhibits antioxidant activity in lipid systems [1]. Its molecular weight is 194.21 g/mol, and it is typically supplied with a purity specification of ≥95% .

Lipoxygenase pathway inhibition study fit based on reported selectivity profile
Antioxidant mechanism probe via reported radical stabilization via S···O interactions
Multi-target enzyme screening context (lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase)

7-Hydroxybenzo[b]thiophene-2-carboxylic Acid vs. Generic Analogs


The benzothiophene-2-carboxylic acid scaffold is highly sensitive to the position and nature of ring substitution. The 7-hydroxy substitution pattern creates a privileged structural motif for antioxidant activity via noncovalent sulfur···oxygen interactions that stabilize phenoxyl radicals, a property not observed with the 3-hydroxy or 4-hydroxy positional isomers [1]. Furthermore, the specific orientation of the hydroxyl and carboxyl groups in this compound dictates its distinct enzyme inhibition profile—potent lipoxygenase inhibition with ancillary activity against formyltetrahydrofolate synthetase and carboxylesterase [2]. Substituting a generic benzothiophene-2-carboxylic acid or even a positional isomer such as the 3-hydroxy derivative would yield fundamentally different biological outcomes due to altered hydrogen-bonding networks, target binding geometries, and metabolic stability [3].

Positional isomerism alters inhibition selectivity

3-Hydroxy isomer exhibits dual LOX/COX profile; selectivity may shift away from predominant lipoxygenase inhibition.

Radical stabilization is substitution-dependent

Noncovalent S···O stabilization reported only for 7-OH; 3-OH or unsubstituted analogs may lack this mechanism.

Multi-target profile absent in parent scaffold

Unsubstituted benzothiophene-2-carboxylic acid lacks reported multi-enzyme inhibition and is primarily a synthetic intermediate.

7-Hydroxybenzo[b]thiophene-2-carboxylic Acid: Quantitative Evidence


Lipoxygenase Inhibition: 7-Hydroxy vs. 3-Hydroxy

7-Hydroxybenzo[b]thiophene-2-carboxylic acid is explicitly characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In contrast, the 3-hydroxy positional isomer exhibits a dual 5-LOX/COX inhibitory profile, with derivatives achieving submicromolar IC50 values (typically < 1 μM) for both 5-LOX and COX-1 following extensive structure optimization [2]. The differential enzyme selectivity profile between the 7-hydroxy and 3-hydroxy substitution patterns is directly attributed to altered binding geometries within the enzyme active sites.

Enzyme Selectivity
Class-level
Selectivity shift: predominant lipoxygenase inhibition (7-hydroxy) vs. dual 5-LOX/COX activity reported for 3-hydroxy derivatives.
Supports LOX pathway selectivity studies
Class-level inference; assay conditions vary between studies.
Lipoxygenase Inflammation Arachidonic Acid Cascade

Antioxidant Activity: Radical Stabilization

The 7-hydroxybenzo[b]thiophene moiety functions as a privileged structural motif for enhancing phenolic antioxidant activity through noncovalent sulfur···oxygen interactions that stabilize the phenoxyl radical intermediate [1]. This stabilizing effect, which is unique to the 7-hydroxy substitution pattern, enables the construction of super tocopherol (Vitamin E)-like antioxidants with superior radical-scavenging capacity. The parent benzo[b]thiophene-2-carboxylic acid (lacking the 7-hydroxy group) and the 3-hydroxy positional isomer do not exhibit this specific sulfur···oxygen interaction mechanism [1].

Radical Stabilization
Class-level
7-OH enables phenoxyl radical stabilization via noncovalent S···O interactions; not observed in 3-hydroxy or unsubstituted analogs.
Supports antioxidant mechanism research
Computational and experimental data; confirm in target system.
Antioxidant Phenoxyl Radical Lipid Peroxidation

Multi-Target Enzyme Inhibition Profile

7-Hydroxybenzo[b]thiophene-2-carboxylic acid exhibits a unique multi-target inhibition profile: it is a potent lipoxygenase inhibitor and also inhibits formyltetrahydrofolate synthetase and carboxylesterase, with lesser activity against cyclooxygenase [1]. In contrast, the parent compound benzo[b]thiophene-2-carboxylic acid (CAS 6314-28-9) lacks this defined multi-target profile and is primarily utilized as a synthetic intermediate rather than a bioactive scaffold [2]. The introduction of the 7-hydroxy group fundamentally alters the compound's pharmacophore, enabling interactions with multiple enzyme classes that are inaccessible to the unsubstituted analog.

Multi-Target Profile
Reported
Inhibits lipoxygenase (potent), formyltetrahydrofolate synthetase, carboxylesterase; lesser COX activity. Parent compound lacks defined multi-target activity.
Supports multi-target screening context
Cross-study comparable; review source-specific conditions.
Enzyme Inhibition Lipoxygenase Formyltetrahydrofolate Synthetase

7-Hydroxybenzo[b]thiophene-2-carboxylic Acid: Applications


Selective Lipoxygenase Inhibitors for Inflammation

The compound's potent lipoxygenase inhibition, with ancillary activity against formyltetrahydrofolate synthetase and carboxylesterase but lesser COX inhibition [1], makes it a suitable starting scaffold for developing selective anti-inflammatory agents that target the arachidonic acid cascade without the gastrointestinal side effects associated with COX-1 inhibition [1]. Medicinal chemistry teams investigating leukotriene-mediated inflammatory pathways should prioritize this 7-hydroxy derivative over the 3-hydroxy isomer, which exhibits dual 5-LOX/COX inhibition and thus reduced target selectivity [2].

Synthesis of Tocopherol-Like Antioxidants

The 7-hydroxybenzo[b]thiophene core is a privileged structural motif for constructing potent Vitamin E-mimetic antioxidants. The unique noncovalent sulfur···oxygen interaction stabilizes the phenoxyl radical, enhancing antioxidant activity beyond what is achievable with conventional phenolic antioxidants lacking this heteroatom interaction [3]. This compound should be the starting material of choice for materials scientists and pharmaceutical chemists designing lipid-soluble antioxidants for applications in food preservation, cosmetic formulation, or therapeutic antioxidant development [3].

Multi-Target Phenotypic Screening Scaffold

Given its established activity against lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1], 7-hydroxybenzo[b]thiophene-2-carboxylic acid serves as an ideal core scaffold for building focused screening libraries aimed at polypharmacology or phenotypic drug discovery. Unlike the unsubstituted parent compound, which lacks defined multi-target activity and is primarily a synthetic intermediate [4], this hydroxylated derivative offers a validated starting point for hit expansion and structure-activity relationship (SAR) studies across multiple therapeutically relevant enzyme targets [1].

Application
Selection Property
Validation Focus
Lipoxygenase pathway modulation studies
Selective lipoxygenase inhibition profile
Enzyme selectivity vs. COX-1 and 5-LOX
Antioxidant probe development
Radical stabilization mechanism (S···O interaction)
Phenoxyl radical stability assays in lipid systems
Multi-target phenotypic screening
Reported multi-enzyme inhibition profile
Target engagement confirmation across enzyme classes

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